N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide
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Overview
Description
N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both ethyl and fluorophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethylphenyl and 4-fluorophenyl sulfonyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing industrial-scale purification techniques like distillation, crystallization, and chromatography.
Quality Control: Conducting rigorous testing to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Aminoethyl methacrylate: A monomer used in polymer synthesis.
3-Methoxyphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide is unique due to its specific combination of ethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)-2-hydroxyethyl]-3-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c1-3-15-4-6-16(7-5-15)19(13-23)22-20(24)12-14(2)27(25,26)18-10-8-17(21)9-11-18/h4-11,14,19,23H,3,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCRDHXCKBLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CO)NC(=O)CC(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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